molecular formula C22H21ClN4O3 B2511544 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207019-31-5

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

カタログ番号 B2511544
CAS番号: 1207019-31-5
分子量: 424.89
InChIキー: JGWVUBFIGMSOIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinazolinone-1,3,4-oxadiazole derivatives involves a multi-step reaction process. Initially, 3-amino-4(3H) quinazolinone derivatives are reacted with chloroacetyl chloride in the presence of dichloromethane/triethylamine to yield 2-chloro-N-(4-oxo-2-quinazolin3(3H)-yl) acetamide derivatives as intermediates. Subsequently, these intermediates are treated with 5-(4-chlorophenyl)1,3,4-oxadiazole-2-thiol in dry acetone and potassium carbonate to produce the final coupled derivatives . This process is reminiscent of the synthesis of 1,3,4-oxadiazolo[3,2-b]isoquinoline derivatives, where homophthalic anhydride reacts with acylhydrazines, followed by treatment with polyphosphoric acid or phosphorus pentasulfide to yield the desired products .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized using various spectroscopic techniques. For instance, 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione was characterized using single-crystal X-ray crystallography, FT-IR, 1H-NMR, 13C-NMR, and UV-Visible spectroscopy . Similarly, novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety were characterized by 1H NMR, 13C NMR, mass spectra, and single-crystal X-ray diffraction study .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically cyclization and coupling reactions. The cyclization reactions are facilitated by reagents like polyphosphoric acid or phosphorus pentasulfide, which help in the formation of the oxadiazole or thiadiazole rings . The coupling reactions involve the formation of a bond between the quinazolinone moiety and the oxadiazole ring, as seen in the synthesis of quinazolinone-1,3,4-oxadiazole conjugates .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds include their photophysical properties, thermal stability, and molecular interactions. For example, the photophysical properties of a chloroquinoline-based chalcone derivative were investigated, revealing its absorbance, fluorescence spectra, and quantum yield in methanol. The ground state and excited state dipole moments were also determined using solvatochromic methods . The thermal stability of these compounds can be assessed using thermogravimetric analysis . Additionally, the biological activity can be elucidated through molecular docking studies, as demonstrated by the binding affinity of a synthesized compound to human serum albumin (HSA) .

Relevant Case Studies

A case study involving the cytotoxic evaluation of quinazolinone-1,3,4-oxadiazole conjugates against MCF-7 and HeLa cell lines using MTT assay showed that certain derivatives exhibit remarkable cytotoxic activity. Specifically, a compound with a propyl moiety on the C2 of the quinazolinone ring displayed improved cytotoxic activity against the HeLa cell line . This highlights the potential of these synthesized compounds in anticancer applications.

科学的研究の応用

Catalytic Synthesis Techniques

The synthesis of hydroquinazoline-2,5-diones can be efficiently facilitated by using a catalytic system comprising 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane. This method allows for a solvent-free, high-yield production of quinazoline derivatives under thermal conditions (Kefayati, Asghari, & Khanjanian, 2012).

Antimicrobial Applications

Quinazoline derivatives have been synthesized and evaluated for their potential as antimicrobial agents. Notably, compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate showed promising antibacterial and antifungal activities against a range of pathogens (Desai, Shihora, & Moradia, 2007).

Synthesis of Heterocyclic Quinones

Research into the interaction of 6-chloroquinoline-5,8-dione hydrochloride with various amides and thioamides has led to the synthesis of novel oxazolo[5,4-g]quinoline-4,9-dione and thiazolo[5,4-g]quinoline-4,9-dione compounds. These compounds have been evaluated for their bactericidal activities, showcasing the diverse potential of quinazoline derivatives in developing new antimicrobial solutions (Yanni, 1991).

Anticancer and Antioxidant Properties

The synthesis of quinazolinone-5-(4-chlorophenyl) 1,3,4-oxadiazole conjugates has been explored for their cytotoxic activities against cancer cell lines. This study highlights the potential of quinazolinone derivatives in the development of new anticancer agents, with specific compounds showing significant cytotoxic activity against HeLa cell lines (Hassanzadeh, Sadeghi-aliabadi, Jafari, Sharifzadeh, & Dana, 2019).

Photophysical Properties

The study of chloroquinoline-based chalcones containing 1,2,3-triazole moiety has revealed interesting photophysical properties. These compounds have been characterized by various spectroanalytical techniques, providing insight into their absorbance, fluorescence spectra, and quantum yield in methanol. Such research underscores the potential application of quinazoline derivatives in the field of material science and photophysics (Singh, Sindhu, & Khurana, 2015).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol, which is then converted to the second intermediate, 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione. The synthesis pathway involves a series of reactions including esterification, reduction, and coupling reactions.", "Starting Materials": [ "3-chlorobenzaldehyde", "hydrazine hydrate", "methyl iodide", "pentylamine", "2-hydroxyethyl methacrylate", "sodium borohydride", "acetic acid", "sodium hydroxide", "acetic anhydride", "phosphorus pentoxide", "sulfuric acid", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-pentyl ester" ], "Reaction": [ "3-chlorobenzaldehyde is reacted with hydrazine hydrate to form 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol", "The resulting product is then reacted with methyl iodide to form 1-(3-chlorophenyl)-2-methyl-1,2,4-oxadiazol-5-yl)methanol", "The above product is then reacted with pentylamine to form 1-(3-chlorophenyl)-2-methyl-1,2,4-oxadiazol-5-yl)methylpentylamine", "The resulting product is then reacted with 2-hydroxyethyl methacrylate to form 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione", "The above product is then reduced using sodium borohydride in acetic acid to form the intermediate 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione", "The intermediate is then coupled with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-pentyl ester using acetic anhydride and phosphorus pentoxide in sulfuric acid to form the final product, 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione" ] }

CAS番号

1207019-31-5

製品名

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

分子式

C22H21ClN4O3

分子量

424.89

IUPAC名

1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione

InChI

InChI=1S/C22H21ClN4O3/c1-2-3-6-12-26-21(28)17-10-4-5-11-18(17)27(22(26)29)14-19-24-20(25-30-19)15-8-7-9-16(23)13-15/h4-5,7-11,13H,2-3,6,12,14H2,1H3

InChIキー

JGWVUBFIGMSOIS-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Cl

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。